molecular formula C16H19Cl2NO4 B2853156 Methyl 1-[2-(2,4-dichlorophenoxy)propanoyl]-4-piperidinecarboxylate CAS No. 599186-59-1

Methyl 1-[2-(2,4-dichlorophenoxy)propanoyl]-4-piperidinecarboxylate

Cat. No. B2853156
CAS RN: 599186-59-1
M. Wt: 360.23
InChI Key: DDQUJCKBYFAYMM-UHFFFAOYSA-N
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Description

“Methyl 1-[2-(2,4-dichlorophenoxy)propanoyl]-4-piperidinecarboxylate” is a chemical compound with the CAS Number: 599186-59-1 . It has a molecular weight of 360.24 . The IUPAC name for this compound is "this compound" .


Molecular Structure Analysis

The InChI code for this compound is "1S/C16H19Cl2NO4/c1-10(23-14-4-3-12(17)9-13(14)18)15(20)19-7-5-11(6-8-19)16(21)22-2/h3-4,9-11H,5-8H2,1-2H3" . This code provides a specific description of the molecule’s structure, including the number and arrangement of its atoms.


Physical And Chemical Properties Analysis

The compound has a molecular weight of 360.24 . Unfortunately, other specific physical and chemical properties like melting point, boiling point, and density are not provided in the search results.

Scientific Research Applications

Physiological Effects on Plants

One study examines the effects of a related compound, Methyl 2-[4-(2,4-dichlorophenoxy)phenoxy]propanoate (dichlofop-methyl), on plants such as oat, wild oat, and wheat. Dichlofop-methyl, acting as a selective herbicide, inhibits auxin-stimulated elongation in oat and wheat coleoptile segments, suggesting its function as a strong auxin antagonist. The de-esterified metabolite dichlofop shows a different mode of action, indicating a complex interaction with plant physiology and offering insights into herbicide design and plant growth regulation mechanisms (Shimabukuro et al., 1978).

Chemical Synthesis Applications

The compound and its related structures are utilized in chemical synthesis processes. For instance, the synthesis of Donepezil Hydrochloride involves the preparation of 1-Benzylpiperidine-4-carboxaldehyde from methyl piperidine-4-carboxylate, showcasing the compound's role in synthesizing medically relevant molecules (Bing, 2005).

Solid-State Characterization

Another study focuses on the solid-state characterization of local anaesthetic drugs, indicating the utility of related piperidine compounds in understanding drug polymorphism, stability, and formulation development. This research could provide a foundation for developing new formulations with improved efficacy and stability (Schmidt, 2005).

Medicinal Chemistry and Pharmacology

Research into the synthesis of functionalized 4H-Pyrano[3,2-c]pyridines from 4-Hydroxy-6-methyl-2-pyridone, which involves piperidine as a reactant, showcases the compound's role in creating molecules with potential pharmacological activities. This highlights the broader applications of piperidine derivatives in medicinal chemistry and drug discovery (Mekheimer et al., 1997).

Crystal Structure Analysis

The crystal structure analyses of pharmaceutical compounds reveal the importance of piperidine derivatives in understanding drug-receptor interactions, stability, and bioavailability. Such studies contribute to the rational design of more effective therapeutic agents (Yokota et al., 1999).

properties

IUPAC Name

methyl 1-[2-(2,4-dichlorophenoxy)propanoyl]piperidine-4-carboxylate
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C16H19Cl2NO4/c1-10(23-14-4-3-12(17)9-13(14)18)15(20)19-7-5-11(6-8-19)16(21)22-2/h3-4,9-11H,5-8H2,1-2H3
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

DDQUJCKBYFAYMM-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C(=O)N1CCC(CC1)C(=O)OC)OC2=C(C=C(C=C2)Cl)Cl
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C16H19Cl2NO4
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

360.2 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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